molecular formula C10H12N4O9 B13820849 Thymidine-3',5'-dinitrate

Thymidine-3',5'-dinitrate

Cat. No.: B13820849
M. Wt: 332.22 g/mol
InChI Key: GJQPUXKRIHAHJH-XLPZGREQSA-N
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Description

Thymidine-3',5'-dinitrate is a thymidine derivative featuring nitrate ester groups at the 3' and 5' positions of the deoxyribose sugar. The presence of two nitrate esters distinguishes it from phosphorylated or benzylated thymidine derivatives, which are primarily involved in DNA metabolism or enzymatic studies. Below, we compare its inferred properties with structurally similar thymidine analogs.

Properties

Molecular Formula

C10H12N4O9

Molecular Weight

332.22 g/mol

IUPAC Name

[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(nitrooxymethyl)oxolan-3-yl] nitrate

InChI

InChI=1S/C10H12N4O9/c1-5-3-12(10(16)11-9(5)15)8-2-6(23-14(19)20)7(22-8)4-21-13(17)18/h3,6-8H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1

InChI Key

GJQPUXKRIHAHJH-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[N+](=O)[O-])O[N+](=O)[O-]

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine-3’,5’-dinitrate typically involves the nitration of thymidine. This process can be achieved by treating thymidine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure selective nitration at the 3’ and 5’ positions .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the process likely involves scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: Thymidine-3’,5’-dinitrate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Thymidine-3’,5’-dinitrate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine-3’,5’-dinitrate involves its incorporation into DNA during replicationThe molecular targets include DNA polymerases and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thymidine-3',5'-Diphosphate Sodium Salt

  • Structure : Contains two phosphate groups at the 3' and 5' positions.
  • Molecular Formula : C₁₀H₁₆N₂O₁₁P₂·xNa (MW: 402.19 g/mol) .
  • Role : Acts as a substrate analog for enzymes like DNA polymerases and ligases due to its diphosphate moiety.
  • Key Differences: Solubility: The sodium salt form enhances aqueous solubility, unlike the lipophilic nitrate esters in thymidine dinitrate. Function: Phosphate groups participate in enzymatic phosphorylation, while nitrate esters are metabolized to release NO.

Thymidine-5'-Monophosphate

  • Structure : A single phosphate group at the 5' position.
  • Molecular Formula : C₁₀H₁₅N₂O₈P (MW: 322.21 g/mol) .
  • Role : A nucleotide precursor in DNA synthesis.
  • Key Differences: Reactivity: The monophosphate is incorporated into DNA strands, whereas dinitrate’s nitrates are non-polymerizable and designed for rapid metabolic cleavage.

Thymidine-3',5'-Tetrabenzyldiphosphate

  • Structure : Benzyl-protected diphosphate groups.
  • Molecular Formula : C₃₈H₄₀N₂O₁₁P₂ (MW: 762.68 g/mol) .
  • Role : Used as a stabilized substrate for studying DNA metabolism enzymes.
  • Key Differences :
    • Lipophilicity : Benzyl groups increase membrane permeability compared to dinitrate’s polar nitrates.
    • Stability : Benzyl protection enhances resistance to phosphatases, whereas dinitrate’s esters are prone to enzymatic hydrolysis.

3'-Azido-3'-Deoxy-Thymidine Derivatives

  • Structure : Features an azido group at the 3' position (e.g., AZT-CDS) .
  • Function : Antiviral prodrugs (e.g., HIV inhibitors) via incorporation into DNA.
  • Key Differences: Mechanism: Azido derivatives terminate DNA chain elongation, while dinitrate’s nitrates exert effects via NO signaling. Metabolism: Azido groups require reductive activation, contrasting with esterase-mediated nitrate cleavage.

Isosorbide Dinitrate (Vasodilator Analog)

  • Structure: Non-thymidine nitrate ester drug .
  • Function: Releases NO to dilate blood vessels.
  • Key Differences :
    • Backbone : Isosorbide lacks a nucleoside structure, limiting its integration into nucleic acids.
    • Target : Dinitrate’s thymidine backbone may confer tissue-specific delivery (e.g., proliferating cells).

Research Implications and Gaps

The evidence highlights phosphorylated and benzylated thymidine derivatives but lacks direct data on Thymidine-3',5'-dinitrate. Future studies should:

Characterize its NO-release kinetics and cytotoxicity.

Compare metabolic stability with phosphate analogs (e.g., susceptibility to esterases vs. phosphatases).

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